molecular formula C15H13BrO3 B3048607 Methyl 4-(benzyloxy)-3-bromobenzoate CAS No. 176240-84-9

Methyl 4-(benzyloxy)-3-bromobenzoate

Cat. No.: B3048607
CAS No.: 176240-84-9
M. Wt: 321.16 g/mol
InChI Key: PYDCHQSFLBMHLD-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-bromobenzoate is an aromatic ester derivative characterized by a bromine atom at the 3-position and a benzyloxy group at the 4-position of the benzene ring, with a methyl ester functional group at the carboxyl position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structural features—specifically the electron-withdrawing bromine atom and the bulky benzyloxy group—influence its reactivity in substitution and coupling reactions.

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the ortho and para positions, while the benzyloxy group provides steric hindrance, directing reactions to specific sites. The methyl ester group improves solubility in organic solvents, facilitating purification and handling.

Properties

CAS No.

176240-84-9

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

methyl 3-bromo-4-phenylmethoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PYDCHQSFLBMHLD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(benzyloxy)-3-bromobenzoate can be compared to several analogs, as outlined below:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₅H₁₃BrO₃ 3-Br, 4-OBn, CO₂Me Intermediate for coupling reactions; steric hindrance from BnO group
Methyl 4-bromo-3-hydroxybenzoate C₈H₇BrO₃ 3-OH, 4-Br, CO₂Me Hydrogen-bonded helical chains (crystal packing); antimicrobial precursor
Methyl 4-bromo-3-(methoxymethyl)benzoate C₁₀H₁₁BrO₃ 3-CH₂OMe, 4-Br, CO₂Me Solubility: organic solvents; storage at 2–8°C (stability concerns)
Methyl 4-bromo-3-methylbenzoate C₉H₉BrO₂ 3-Me, 4-Br, CO₂Me Higher reactivity in EAS due to reduced steric bulk
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 3-Me, 4-Br, CO₂H Acidic (pKa ~2.5); used in metal-organic frameworks

Key Comparisons :

Reactivity and Steric Effects :

  • The benzyloxy group in this compound imposes greater steric hindrance compared to methoxy (e.g., Methyl 4-bromo-3-(methoxymethyl)benzoate) or methyl groups (e.g., Methyl 4-bromo-3-methylbenzoate). This hindrance slows nucleophilic substitution at the 4-position but stabilizes intermediates in Suzuki-Miyaura couplings .
  • In contrast, Methyl 4-bromo-3-methylbenzoate lacks bulky substituents, enabling faster reaction kinetics in EAS or cross-coupling reactions .

Hydrogen Bonding and Crystallinity: Methyl 4-bromo-3-hydroxybenzoate forms intermolecular O–H⋯O hydrogen bonds, resulting in helical crystal structures . The absence of a hydroxyl group in this compound eliminates such interactions, likely reducing crystallinity but improving solubility in nonpolar solvents.

Acidity and Functional Group Compatibility: 4-Bromo-3-methylbenzoic acid (carboxylic acid derivative) exhibits notable acidity (pKa ~2.5), making it suitable for coordination chemistry . The methyl ester in this compound avoids acidity-related side reactions, favoring use in neutral or basic conditions.

Safety and Handling: Brominated analogs like 4-(Bromomethyl)benzaldehyde require stringent safety protocols due to uncharacterized toxicity (skin/eye irritation risks) .

Preparation Methods

The Williamson ether synthesis remains the most widely employed method for preparing Methyl 4-(benzyloxy)-3-bromobenzoate. This two-step process involves the introduction of the benzyloxy group to a brominated hydroxybenzoate precursor, followed by esterification or protection of the carboxylic acid group.

Reaction Mechanism and Stoichiometry

The synthesis begins with methyl 3-bromo-4-hydroxybenzoate as the starting material. Benzyl bromide serves as the alkylating agent, while a base such as potassium carbonate ($$K2CO3$$) or cesium carbonate ($$Cs2CO3$$) facilitates deprotonation of the phenolic hydroxyl group. The reaction proceeds via an $$S_N2$$ mechanism, where the alkoxide ion attacks the benzyl bromide electrophile.

Example Protocol (adapted from Royal Society of Chemistry data):

  • Reactants : Methyl 4-bromo-3-hydroxybenzoate (50 g, 216 mmol), benzyl bromide (1.2 equiv), $$K2CO3$$ (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF, 500 mL).
  • Conditions : Reflux at 80°C for 18 hours under nitrogen atmosphere.
  • Workup : Quench with ice water, extract with ethyl acetate, dry over $$Na2SO4$$, and concentrate.
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1 → 1:1 gradient) yields 73% pure product.
Table 1: Key Reaction Parameters for Williamson Synthesis
Parameter Optimal Value Impact on Yield
Base $$K2CO3$$ 85% efficiency
Solvent DMF Polar aprotic
Temperature 80°C Accelerates $$S_N2$$
Benzyl Bromide Equiv 1.2 Minimizes di-alkylation
Reaction Time 18 hours Completes deprotonation

Regioselectivity Challenges

The bromine atom at the 3-position directs electrophilic substitution, but competing reactions may occur if the hydroxyl group is inadequately protected. Studies indicate that pre-forming the methyl ester prior to benzylation reduces side products such as 3,4-dibenzyloxybenzoate (≤5% yield).

Alternative Synthetic Pathways

Ullmann Coupling for Sterically Hindered Systems

In cases where traditional Williamson synthesis fails due to steric hindrance, copper-catalyzed Ullmann coupling offers an alternative. This method couples benzyl alcohol derivatives with brominated benzoates under catalytic conditions:

  • Catalyst : Copper(I) iodide ($$CuI$$, 10 mol%).
  • Ligand : 1,10-Phenanthroline (20 mol%).
  • Solvent : Toluene at 110°C for 24 hours.
  • Yield : 60–65%, with higher purity but lower efficiency than Williamson.

Mitsunobu Reaction for Acid-Sensitive Substrates

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$) to couple benzyl alcohol with methyl 3-bromo-4-hydroxybenzoate. While effective for acid-sensitive substrates, this method is cost-prohibitive for industrial use:

  • Reactants : Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv), benzyl alcohol (1.5 equiv).
  • Conditions : THF, 0°C → room temperature, 12 hours.
  • Yield : 68% after silica gel chromatography.

Reaction Optimization and Scalability

Solvent Effects

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce byproduct formation but require longer reaction times.

Table 2: Solvent Comparison for Williamson Synthesis
Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 73 5
DMAc 37.8 70 6
THF 7.5 55 15

Temperature and Kinetic Control

Elevated temperatures (80–100°C) favor faster kinetics but risk thermal decomposition of the benzyl bromide. Controlled heating via microwave irradiation reduces reaction time to 2–4 hours with comparable yields (70–72%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to improve heat transfer and mixing efficiency:

  • Residence Time : 30 minutes at 120°C.
  • Throughput : 5 kg/hour with >90% conversion.
  • Cost Savings : 40% reduction in solvent use compared to batch processes.

Crystallization vs. Chromatography

Industrial purification prioritizes crystallization over chromatography for cost efficiency:

  • Solvent System : Methanol/water (7:3) at −20°C.
  • Recovery : 85% yield with 99% purity by HPLC.

Analytical Characterization

Spectroscopic Validation

  • $$^1H$$ NMR (400 MHz, CDCl$$3$$): δ 7.63 (d, $$J = 8.2$$ Hz, 1H, Ar-H), 5.12 (s, 2H, OCH$$2$$Ph), 3.89 (s, 3H, COOCH$$_3$$).
  • HRMS (ESI+): [M+Na]$$^+$$ calcd. for C$${15}$$H$${13}$$BrO$$_3$$Na: 335.1290, found: 335.1285.

Purity Assessment

Reverse-phase HPLC (C18 column, 70% acetonitrile/water) shows a single peak at 11.06 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Moisture Sensitivity

The reaction is highly moisture-sensitive, necessitating anhydrous conditions. Molecular sieves (4Å) or pre-dried solvents reduce hydrolysis of the methyl ester.

Byproduct Formation

Di-alkylation byproducts (e.g., 3-benzyloxy-4-bromo-dibenzyl ether) are minimized by:

  • Strict stoichiometric control (1.2 equiv benzyl bromide).
  • Incremental reagent addition over 1 hour.

Applications and Derivative Synthesis

The compound serves as a precursor for HIV-1 integrase inhibitors and liquid crystal materials. Subsequent functionalization via Suzuki-Miyaura coupling or nitro group reduction enables diverse pharmacophore development.

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